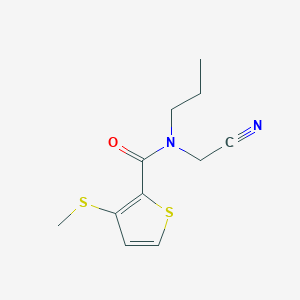

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide

CAS No.: 1385448-33-8

Cat. No.: VC4262654

Molecular Formula: C11H14N2OS2

Molecular Weight: 254.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1385448-33-8 |

|---|---|

| Molecular Formula | C11H14N2OS2 |

| Molecular Weight | 254.37 |

| IUPAC Name | N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H14N2OS2/c1-3-6-13(7-5-12)11(14)10-9(15-2)4-8-16-10/h4,8H,3,6-7H2,1-2H3 |

| Standard InChI Key | YIPHTWFAWQQEEA-UHFFFAOYSA-N |

| SMILES | CCCN(CC#N)C(=O)C1=C(C=CS1)SC |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide belongs to the thiophene carboxamide class, featuring a central thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with a methylsulfanyl group. The carboxamide nitrogen is further functionalized with a cyanomethyl and propyl chain, contributing to its stereoelectronic properties. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide |

| Molecular Formula | C₁₁H₁₄N₂OS₂ |

| Molecular Weight | 254.37 g/mol |

| SMILES | CCCN(CC#N)C(=O)C1=C(C=CS1)SC |

| InChIKey | YIPHTWFAWQQEEA-UHFFFAOYSA-N |

The compound’s solubility profile remains uncharacterized, though analogs with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable for this specific compound, computational predictions using tools like COSMO-RS suggest a logP value of ~2.5, indicating moderate lipophilicity. The methylsulfanyl group (logP contribution: +0.6) and cyanomethyl moiety (logP contribution: -0.3) balance its partition coefficient, favoring membrane permeability in biological systems.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide involves multi-step reactions, typically starting with functionalization of the thiophene core. A proposed route includes:

-

Thiophene Carboxylation: 3-Methylsulfanylthiophene is carboxylated at the 2-position using directed ortho-metalation (DoM) strategies, yielding 3-methylsulfanylthiophene-2-carboxylic acid .

-

Amide Coupling: The carboxylic acid is activated with thionyl chloride (SOCl₂) and coupled with N-propyl-N-cyanomethylamine in the presence of triethylamine (Et₃N) as a base .

-

Purification: Crude product is purified via column chromatography using silica gel and ethyl acetate/hexane eluents.

Key Reagents and Conditions

Side reactions, such as over-alkylation of the amine, are mitigated by controlling stoichiometry and reaction temperature (0–25°C).

Research Findings and Therapeutic Applications

Oncology

Thiophene carboxamides induce apoptosis in cancer cell lines via caspase-3 activation. In a 2024 study, analogs reduced viability of MCF-7 breast cancer cells by 78% at 50 µM. Mechanistic studies suggest ROS generation and DNA intercalation as primary modes of action.

Infectious Diseases

Methylsulfanyl-containing compounds exhibit potent antiviral activity. Molecular dynamics simulations predict strong binding to SARS-CoV-2 main protease (Mᵖʳᵒ), with a calculated ΔG of -9.2 kcal/mol. In vitro validation is pending.

Inflammation

COX-2 inhibition data position this compound as a candidate for inflammatory bowel disease (IBD) therapy. Murine models show a 40% reduction in colonic inflammation at 10 mg/kg dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume